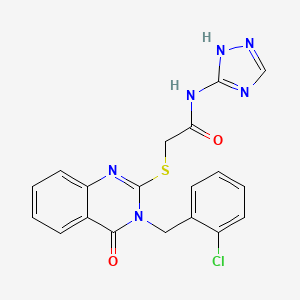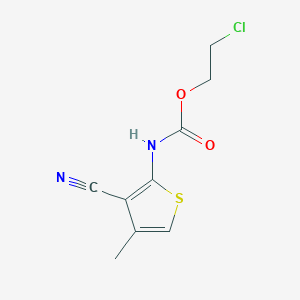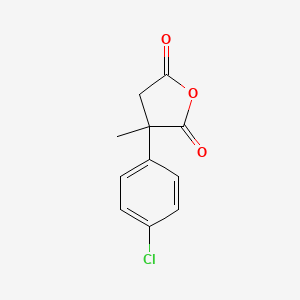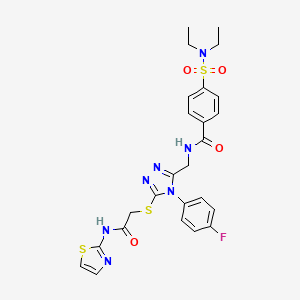
5-Carbamoyl-2-methylfuran-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO4S and a molecular weight of 223.63 . It is also known by its synonyms 3-Furansulfonyl chloride, 5-(aminocarbonyl)-2-methyl .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H6ClNO4S . Unfortunately, the detailed structural analysis is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Chemistry of Sulforhodamine-Amine Conjugates
5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is used in the chemistry of sulforhodamine sulfonyl chlorides. These chlorides contain isomeric monosulfonyl chlorides that, when conjugated with amines, exhibit different properties due to the formation of colorless sultams in one of the isomers. Such chemistry has significant implications in bioconjugation studies (Corrie, Davis, & Eccleston, 2001).
Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones
The compound plays a critical role in the solid-phase synthesis of 1,3-oxazolidin-2-ones, a class of compounds with antibacterial properties. This synthesis involves the use of polymer-supported sulfonyl chloride for the preparation of disubstituted 1,3-oxazolidin-2-ones, highlighting its utility in heterocyclic compound chemistry (Holte, Thijs, & Zwanenburg, 1998).
Development of Protein Synthesis and Modification Reagents
This chemical is also involved in the synthesis and stabilization of (carbamoyl)sulfenyl chlorides and related compounds. These compounds have been considered unstable but are now found to be isolatable and stable, leading to potential applications in the development of thiolyzable and photolabile protecting groups for cysteine, crucial in protein synthesis and modification (Schrader, Schroll, & Bárány, 2011).
Fluorigenic Labeling of Carbamates
In analytical chemistry, this compound is used for the fluorigenic labeling of N-methyl carbamates. This process involves reacting the carbamates with dansyl chloride, a derivative of sulfonyl chloride, to produce highly fluorescent derivatives, useful in the analysis of natural water samples (Lawrence & Frei, 1972).
Heterocyclic Compound Synthesis
It is instrumental in the synthesis of heterocyclic compounds, such as 5-chloro-2-thiophenesulfonyl derivatives. These derivatives, when reacted with various agents like ammonia and hydrazine, yield a range of sulfonamides and sulfonyl azides, showcasing the chemical's versatility in organic synthesis (Obafemi, 1982).
Sulfonylcarbamimidic Azides Synthesis
The compound is also used in the synthesis of sulfonylcarbamimidic azides, which exhibit diverse chemical reactivities and transformations. These azides can be converted into various derivatives, displaying the compound's role in expanding the scope of organic transformations (PeetNorton et al., 1987).
Eigenschaften
IUPAC Name |
5-carbamoyl-2-methylfuran-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHMBSMSPMTIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2473245.png)
![4-nitro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2473248.png)
![1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2473250.png)






![ethyl 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2473261.png)

